3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound known for its unique structure and versatile applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Amidation: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Substitution: Introduction of the methoxypiperidinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory methods to meet industrial demands, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide include other benzamide derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichloro and methoxypiperidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-3-2-10-23(12-16)15-7-5-14(6-8-15)22-19(24)13-4-9-17(20)18(21)11-13/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFPHQXWGVBZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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